molecular formula C10H14ClN3 B1317430 1-Ethyl-2-methyl-1H-benzimidazol-5-amine dihydrochloride CAS No. 73688-69-4

1-Ethyl-2-methyl-1H-benzimidazol-5-amine dihydrochloride

Cat. No. B1317430
CAS RN: 73688-69-4
M. Wt: 211.69 g/mol
InChI Key: LFTMVTBKCXZUHZ-UHFFFAOYSA-N
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Description

1-Ethyl-2-methyl-1H-benzimidazol-5-amine dihydrochloride is a chemical compound with the molecular formula C10H13N3.2ClH . It is also known by other names such as 1H-Benzimidazol-5-amine, 1-ethyl-2-methyl-, dihydrochloride .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: Cl.Cl.CCN1C©=NC2=C1C=CC(N)=C2 . This indicates that the molecule consists of a benzimidazole core with an ethyl group at the 1-position and a methyl group at the 2-position .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 248.15 . The InChI code for this compound is 1S/C10H13N3.2ClH/c1-2-13-9-6-4-3-5-8(9)12-10(13)7-11;;/h3-6H,2,7,11H2,1H3;2*1H .

Scientific Research Applications

Synthesis and Biological Evaluation

Synthesis and Evaluation of Mannich Bases of Benzimidazole Derivatives A study by Mariappan et al. (2011) reported the synthesis of 1-(N-substituted amino)methyl-2-ethyl benzimidazole derivatives. These compounds were evaluated for their anti-inflammatory and analgesic responses. The study found that some derivatives exhibited significant bioactivity, indicating potential applications in developing anti-inflammatory and analgesic agents (Mariappan, Bhuyan, Kumar, Kumar, & Murali, 2011).

Antimicrobial and Cytotoxic Activity Noolvi et al. (2014) synthesized a series of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines and evaluated them for their antimicrobial and cytotoxic properties. The study identified compounds with significant antibacterial and cytotoxic activity, suggesting their potential for pharmaceutical applications (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).

Chemical Properties and Applications

Search for Pharmacologically Active Compounds Research by Zhukovskaya et al. (2017) explored the synthesis of dialkylaminobenzimidazoles for their potential antiarrhythmic, antiaggregation, and antiserotonin activities. This study identified compounds with notable pharmacological activities, which could serve as leads for further drug development (Zhukovskaya, Anisimova, Spasov, Yakovlev, Gurova, Kucheryavenko, Salaznikova, Kuznetsova, Mal’tsev, Brigadirova, Morkovina, Solov’eva, Gurova, & Reznikov, 2017).

Developing {M(CO)3}+ Core for Fluorescence Applications Wei et al. (2006) investigated the synthesis of tridentate ligands derived from benzimidazole and their complexes with rhenium tricarbonyl for fluorescence applications. This study demonstrated the potential use of these complexes in developing fluorescent probes and materials science applications (Wei, Babich, Ouellette, & Zubieta, 2006).

properties

IUPAC Name

1-ethyl-2-methylbenzimidazol-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.2ClH/c1-3-13-7(2)12-9-6-8(11)4-5-10(9)13;;/h4-6H,3,11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDZWBFEBAPLOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C=CC(=C2)N)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzimidazole, 5-amino-1-ethyl-2-methyl-, dihydrochloride

CAS RN

73688-69-4
Record name 1-ethyl-2-methyl-1H-benzimidazol-5-amine dihydrochloride
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Record name 1-Ethyl-2-methyl-1H-benzimidazol-5-amine dihydrochloride
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